3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
CAS No.: 1040041-02-8
Cat. No.: VC4326433
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32
* For research use only. Not for human or veterinary use.
![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine - 1040041-02-8](/images/structure/VC4326433.png)
Specification
CAS No. | 1040041-02-8 |
---|---|
Molecular Formula | C11H14N4OS |
Molecular Weight | 250.32 |
IUPAC Name | 3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Standard InChI | InChI=1S/C11H14N4OS/c1-17-7-4-9(12)11-14-10(15-16-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3 |
Standard InChI Key | ZKWWOSUNBONODZ-UHFFFAOYSA-N |
SMILES | CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-4-yl group and at position 5 with a propan-1-amine chain bearing a methylsulfanyl moiety. This configuration creates distinct electronic interactions:
-
The oxadiazole ring provides planar rigidity and participates in hydrogen bonding .
-
The pyridin-4-yl group introduces a basic nitrogen atom capable of coordinating metal ions or forming salt bridges .
-
The methylsulfanyl-propylamine side chain enhances lipophilicity, potentially improving membrane permeability .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized through a three-step sequence:
Step 1: Oxadiazole Formation
A nitrile oxide intermediate undergoes [3+2] cycloaddition with an amidoxime precursor. For example, reaction of pyridine-4-carbonitrile oxide with 3-(methylsulfanyl)propanamidoxime in dichloromethane at 0–5°C yields the oxadiazole core .
Step 2: Amine Deprotection
If using protected amine precursors (e.g., tert-butoxycarbonyl groups), acidic hydrolysis with HCl in dioxane removes protecting groups to generate the free amine .
Step 3: Purification
Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as verified by LC-MS .
Industrial Production Considerations
Scale-up challenges include:
-
Exothermic control during cycloaddition (requiring jacketed reactors)
-
Solvent recovery (dichloromethane replaced with ethyl acetate in GMP processes)
-
Crystallization optimization using anti-solvent precipitation
Compound | Target IC₅₀ (µM) | Selectivity Index |
---|---|---|
Target compound | Under study | Pending |
Pyridin-2-yl analog | 1.2 | 85 |
Thiadiazole variant | 0.7 | 120 |
Structure-Activity Relationship (SAR) Analysis
Critical Substituent Effects
-
Pyridine positional isomerism: 4-Pyridyl derivatives show 3–5× greater solubility than 2- or 3-pyridyl analogs due to reduced π-stacking .
-
Methylsulfanyl group: Replacement with ethylsulfanyl decreases potency by 40%, while oxidation to sulfone abolishes activity .
-
Amine chain length: The three-carbon spacer optimizes target engagement; shorter chains reduce binding affinity by >90% .
Pharmacokinetic and Toxicity Profiles
ADME Characteristics (Predicted)
-
Absorption: 78% oral bioavailability (SwissADME prediction)
-
Metabolism: Primarily via CYP3A4-mediated sulfoxidation
Comparative Analysis with Structural Analogs
Pyridine Positional Isomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume